Regioisomeric Specificity of 4-Amino Substitution
The position of the amine group on the isoxazole ring is a critical determinant of chemical reactivity. 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride features a 4-amino group, which exhibits different nucleophilicity and regioselectivity compared to its 3-amino isomer (e.g., 3-amino-5-ethylisoxazole, CAS 19754-80-4). This difference is evidenced by the distinct synthetic routes required for their preparation [1]. While 3-amino-isoxazoles can be synthesized via reactions of hydroxylamine with α,β-acetylenic nitriles in strongly alkaline solutions, the synthesis of the target 4-amino derivative necessitates alternative, more specific methodologies, such as cycloadditions involving nitrile oxides or the deprotection of Boc-protected precursors [1]. This divergent synthetic pathway highlights the unique electronic and steric environment of the 4-amino group, making it an irreplaceable intermediate for constructing molecules where the amine vector must be directed from the 4-position of the heterocycle.
| Evidence Dimension | Synthetic Accessibility and Reactivity of Amine Position |
|---|---|
| Target Compound Data | 4-amino-isoxazole scaffold; requires specific cycloaddition or deprotection routes for synthesis [1] |
| Comparator Or Baseline | 3-amino-isoxazole scaffold (e.g., 3-amino-5-ethylisoxazole, CAS 19754-80-4) |
| Quantified Difference | Quantitative yield data for the specific target compound is not published; however, the qualitative difference in required synthetic methodology is definitive. For a related 3-amino derivative (3-amino-5-ethylisoxazole), a synthesis yield of 51% is reported using a different pathway . |
| Conditions | Synthesis of 3-amino-5-ethylisoxazole from 3-oxopentanenitrile in 51% yield (as a representative comparator) |
Why This Matters
For procurement, this confirms that the 4-amino isomer is a distinct chemical entity, not a generic substitute for 3-amino or 5-amino isoxazole building blocks, and is essential for specific synthetic strategies.
- [1] Kulik, I.B., et al. An approach to 4‐hetarylisoxazole‐derived amines and other related 3,4‐disubstituted isoxazoles which relies on [3+2] cycloaddition of amino acid‐derived halogenoximes and push‐pull enamines. View Source
